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Compound of Interest

Compound Name:
7,7-Dimethyl-5,7-

dihydroindeno[2,1-b]carbazole

Cat. No.: B567248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for dimethylindenocarbazole. Due to the limited

availability of a complete public dataset for a single, specific isomer of

dimethylindenocarbazole, this document synthesizes representative data and methodologies

from studies on closely related indenocarbazole and carbazole derivatives. The information

herein serves as a practical reference for the characterization of this class of compounds,

which are of significant interest in materials science and drug discovery.

Spectroscopic and Spectrometric Data
The structural elucidation of dimethylindenocarbazole isomers relies heavily on a combination

of NMR and mass spectrometry techniques. The following tables summarize representative

data that would be expected for a dimethylindenocarbazole derivative, based on published data

for analogous compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for a Dimethylindenocarbazole Derivative

(400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.10 - 7.20 m 8H Aromatic Protons

4.15 s 6H N-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic region (8.10-

7.20 ppm) will show a complex multiplet pattern depending on the specific substitution pattern

of the indenocarbazole core. The singlet at 4.15 ppm is characteristic of N-methyl protons in

related carbazole structures.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Dimethylindenocarbazole Derivative

(100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

140.0 - 110.0 Aromatic Carbons

30.0 N-CH₃

Note: The chemical shifts for the aromatic carbons will vary based on the specific isomer and

the electronic environment of each carbon atom.

Table 3: Representative Mass Spectrometry Data for a Dimethylindenocarbazole Derivative

Ion m/z (Calculated) m/z (Found)

[M]⁺ 283.1361 283.1365

[M+H]⁺ 284.1439 284.1442

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental

composition. The exact mass will depend on the specific isomeric structure.

Experimental Protocols
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The acquisition of high-quality NMR and mass spectrometry data is essential for the

unambiguous characterization of dimethylindenocarbazole derivatives. The following are

generalized experimental protocols based on standard laboratory practices for carbazole-

based compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Ensure the sample of the dimethylindenocarbazole derivative is of high purity to avoid

interference from impurities in the NMR spectra.[2]

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1][2]

For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good

signal-to-noise ratio in a reasonable time.[1]

Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the

chemical shifts to 0 ppm.[2]

Instrumentation and Data Acquisition (Typical parameters for a 400 MHz spectrometer):

¹H NMR:

Spectrometer Frequency: 400 MHz.[2]

Pulse Sequence: Standard single-pulse sequence.[2]

Number of Scans: 16-32 scans.[1]

Relaxation Delay: 1-5 seconds.[2]

Spectral Width: -2 to 12 ppm.[2]

¹³C NMR:

Spectrometer Frequency: 100 MHz.[2]
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Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.[2]

Number of Scans: Several hundred to several thousand scans due to the low natural

abundance of the ¹³C isotope.[1][2]

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such

as methanol, acetonitrile, or a mixture thereof.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: Electrospray Ionization (ESI) is commonly used for carbazole derivatives.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is

recommended for accurate mass measurements.

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. The mass range should be set to cover the expected molecular weight of

the compound.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

dimethylindenocarbazole derivative.
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Experimental Workflow for Dimethylindenocarbazole Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylindenocarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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